molecular formula C12H17BBrFO3 B8210539 (3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

(3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B8210539
M. Wt: 318.98 g/mol
InChI Key: FYZHLZNOEIEZRA-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a borinic acid functional group This compound is notable for its unique structure, which includes both bromine and fluorine substituents on a phenyl ring, as well as a hydroxy and dimethylbutyl group attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps, starting with the preparation of the phenyl ring with bromine and fluorine substituents This can be achieved through halogenation reactions using appropriate reagents such as bromine and fluorine sources

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions, although this is less common due to the stability of these halogens.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the borinic acid group suggests that it could form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other borinic acids with different substituents on the phenyl ring, such as:

  • (3-Chloro-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
  • (3-Bromo-4-methylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Uniqueness

The uniqueness of (3-Bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms on the phenyl ring, along with the hydroxy and dimethylbutyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrFO3/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,16-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZHLZNOEIEZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)Br)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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